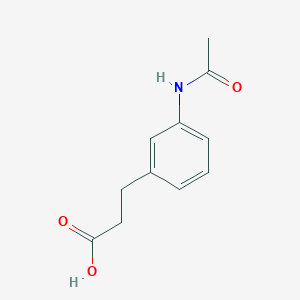

3-(3-Acetamidophenyl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

It has a molecular formula of C11H13NO3 and a molecular weight of 207.23 g/mol. This compound is part of the propanoic acid class of NSAIDs, which are widely used for their analgesic and anti-inflammatory properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Acetamidophenyl)propanoic acid typically involves the acylation of 3-aminophenylpropanoic acid. One common method includes the reaction of 3-aminophenylpropanoic acid with acetic anhydride under acidic conditions to form the acetamide derivative . The reaction is usually carried out at room temperature and monitored using techniques such as NMR and HPLC to ensure the purity of the product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar acylation reactions. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. Bulk manufacturing may involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

3-(3-Acetamidophenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the acetamide group to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines.

Substitution: Formation of nitro or halogenated derivatives.

Applications De Recherche Scientifique

3-(3-Acetamidophenyl)propanoic acid has a wide range of scientific research applications:

Chemistry: Used as a model compound in studies of acylation and substitution reactions.

Biology: Investigated for its effects on cellular processes and inflammation pathways.

Medicine: Widely used as an NSAID for pain relief and inflammation reduction.

Industry: Employed in the synthesis of other pharmaceutical compounds and as a reference standard in analytical chemistry

Mécanisme D'action

The mechanism of action of 3-(3-Acetamidophenyl)propanoic acid involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition reduces the synthesis of prostaglandins, which are mediators of inflammation and pain . By blocking the COX enzymes, the compound effectively reduces inflammation and provides analgesic effects. The molecular targets include the COX enzymes, and the pathways involved are the arachidonic acid cascade and prostaglandin synthesis .

Comparaison Avec Des Composés Similaires

Similar Compounds

Ibuprofen: Another propanoic acid derivative with similar anti-inflammatory and analgesic properties.

Naproxen: A related NSAID with a longer half-life and similar mechanism of action.

Ketoprofen: Shares structural similarities and is used for similar therapeutic purposes.

Uniqueness

3-(3-Acetamidophenyl)propanoic acid is unique in its specific acetamide substitution, which may influence its pharmacokinetic properties and metabolic pathways. Compared to other NSAIDs, it may have different efficacy and safety profiles, making it suitable for specific patient populations .

Activité Biologique

3-(3-Acetamidophenyl)propanoic acid, also known as 3-(3-acetamidophenyl)propanoate, is a compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biochemical properties, mechanisms of action, and various biological effects supported by empirical research.

- Chemical Formula : C12H15NO3

- Molecular Weight : 221.25 g/mol

- CAS Number : 4080-83-5

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. By blocking COX-2, it may reduce the synthesis of pro-inflammatory mediators such as prostaglandins.

- Cytokine Modulation : Research indicates that this compound can decrease the production of pro-inflammatory cytokines like TNF-alpha and IL-1 in immune cells, contributing to its anti-inflammatory properties .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been demonstrated in various studies. For instance:

- In vitro studies showed that treatment with this compound resulted in a significant reduction in inflammatory markers in cell cultures exposed to lipopolysaccharides (LPS), a common inflammatory stimulus.

Analgesic Properties

The analgesic effects of the compound have also been explored:

- In animal models, administration of this compound resulted in reduced pain responses compared to control groups, indicating its potential as a non-steroidal anti-inflammatory drug (NSAID) .

Anticancer Activity

Emerging research suggests that this compound may exhibit anticancer properties:

- Preliminary studies indicate that it can induce apoptosis in certain cancer cell lines, potentially through the activation of intrinsic apoptotic pathways .

Case Studies and Research Findings

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

- Absorption : Rapidly absorbed following oral administration.

- Metabolism : Primarily metabolized in the liver through conjugation reactions.

- Excretion : Excreted mostly via urine as metabolites.

Propriétés

IUPAC Name |

3-(3-acetamidophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-8(13)12-10-4-2-3-9(7-10)5-6-11(14)15/h2-4,7H,5-6H2,1H3,(H,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXVJTIYWMPQVFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70515136 |

Source

|

| Record name | 3-(3-Acetamidophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70515136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4080-83-5 |

Source

|

| Record name | 3-(3-Acetamidophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70515136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.